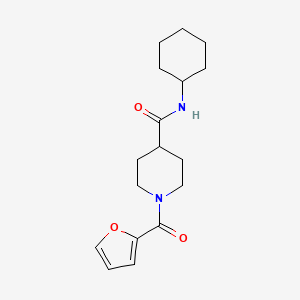
N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a cyclohexyl group, a furylcarbonyl group, and a piperidinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:
Formation of the Furylcarbonyl Intermediate: The initial step involves the preparation of the furylcarbonyl intermediate. This can be achieved through the reaction of furfural with an appropriate reagent to introduce the carbonyl group.
Cyclohexylamine Addition: The furylcarbonyl intermediate is then reacted with cyclohexylamine under controlled conditions to form the N-cyclohexyl derivative.
Piperidinecarboxamide Formation: The final step involves the introduction of the piperidinecarboxamide group. This can be achieved through the reaction of the N-cyclohexyl derivative with piperidine and a suitable coupling agent, such as carbodiimide, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furylcarbonyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving piperidine derivatives.
Industrial Applications: It can be used in the development of new catalysts and reagents for chemical synthesis.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The piperidinecarboxamide group can interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. The furylcarbonyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBONITRILE: Similar structure but with a carbonitrile group instead of a carboxamide group.
N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXYLATE: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
N-CYCLOHEXYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinecarboxamide group allows for specific interactions with biological targets, while the furylcarbonyl group provides redox activity and potential for further chemical modifications.
Properties
IUPAC Name |
N-cyclohexyl-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(18-14-5-2-1-3-6-14)13-8-10-19(11-9-13)17(21)15-7-4-12-22-15/h4,7,12-14H,1-3,5-6,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPCAEZTTLMQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B5462370.png)
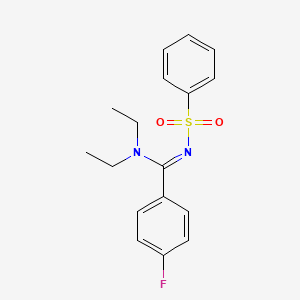
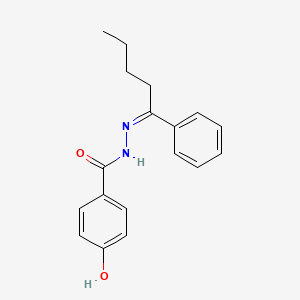
![2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B5462390.png)
![4-BUTOXY-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5462397.png)
![N-(2,4-DIFLUOROPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE](/img/structure/B5462407.png)
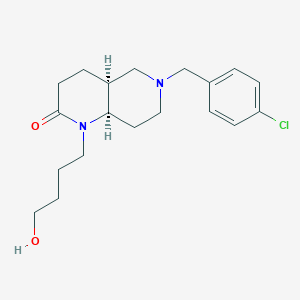
![(2R)-2-hydroxy-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propanamide](/img/structure/B5462422.png)
![N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide](/img/structure/B5462427.png)
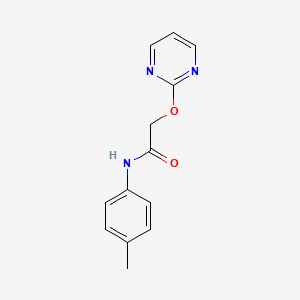
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-ol](/img/structure/B5462464.png)
![2-Methoxy-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B5462466.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5462468.png)
![2-fluoro-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5462470.png)
